N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
Description
This compound is a thiazole-containing acetamide derivative characterized by a 4-chlorophenyl-substituted thiazole core linked via an ethyl group to a 3-methoxyphenoxyacetamide moiety. Its molecular formula is C₂₁H₂₂ClN₂O₃S, with a molecular weight of 417.92 g/mol. The structural features include:
- A 1,3-thiazole ring with 4-methyl and 4-chlorophenyl substituents at positions 4 and 2, respectively.
- An ethyl chain bridging the thiazole to a phenoxyacetamide group.
- A 3-methoxy substituent on the phenoxy ring, which may influence electronic properties and biological activity.
This compound is of interest due to its structural similarity to pharmacologically active thiazole derivatives, such as anti-inflammatory and antimicrobial agents .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-19(28-21(24-14)15-6-8-16(22)9-7-15)10-11-23-20(25)13-27-18-5-3-4-17(12-18)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFPYAVLNNHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety, which are associated with various therapeutic effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C19H20ClN2O3S
- Molecular Weight : 364.89 g/mol
- CAS Number : 866018-57-7
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Using the Hantzsch thiazole synthesis method.
- Introduction of the Chlorophenyl Group : Via Friedel-Crafts acylation.
- Attachment of the Ethyl Chain : Through nucleophilic substitution.
- Formation of the Acetamide Moiety : By reacting with 3-methoxyphenol and acetic anhydride.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through caspase activation and DNA synthesis interference .
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Compounds with similar thiazole structures have exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness is often measured using minimum inhibitory concentration (MIC) assays .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays reveal that related compounds can significantly reduce enzyme activity, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant anticancer activity against A549 cells | MTT assay, caspase activation analysis |
| Study 2 | Moderate antibacterial effects on Bacillus subtilis | MIC determination |
| Study 3 | Strong AChE inhibition with IC50 values comparable to standard drugs | Enzyme inhibition assays |
The biological activities of this compound can be attributed to:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes due to its structural features.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The thiazole ring is known for disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position: The target compound’s 3-methoxyphenoxy group differs from analogs like (4-ethoxyphenyl) and (4-methoxybenzenesulfonamide). Meta-substitution may reduce steric hindrance compared to para-substituted analogs.
- Functional Groups : Replacement of acetamide with sulfonamide (e.g., ) introduces a sulfonyl group, which could enhance hydrogen-bonding capacity and solubility.
Solubility and Stability
- The 3-methoxyphenoxy group in the target compound likely enhances hydrophilicity compared to purely aromatic analogs (e.g., ).
- Sulfonamide derivatives (e.g., ) exhibit higher crystallinity due to intermolecular hydrogen bonding involving the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
